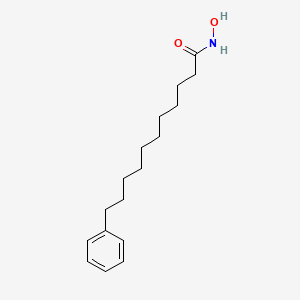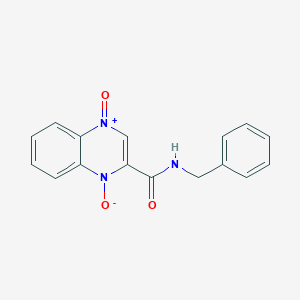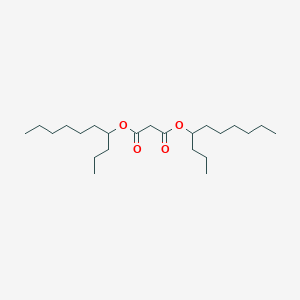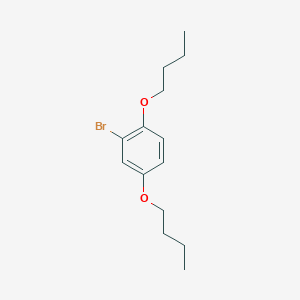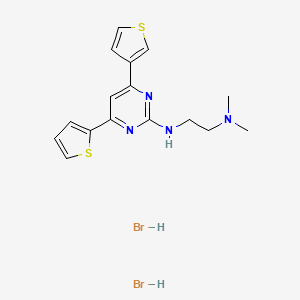
N-(2''-(Dimethylamino)ethyl)-4,6-dithien-2'-ylpyrimidin-2-amine dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2’‘-(Dimethylamino)ethyl)-4,6-dithien-2’-ylpyrimidin-2-amine dihydrobromide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrimidine core substituted with dithienyl groups and a dimethylaminoethyl side chain, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2’‘-(Dimethylamino)ethyl)-4,6-dithien-2’-ylpyrimidin-2-amine dihydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of dithienyl groups and the dimethylaminoethyl side chain. Common reagents used in these reactions include bromine, dimethylamine, and thiophene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are employed to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2’‘-(Dimethylamino)ethyl)-4,6-dithien-2’-ylpyrimidin-2-amine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride; reactions are usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles can be used, including halides and amines, under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-(2’‘-(Dimethylamino)ethyl)-4,6-dithien-2’-ylpyrimidin-2-amine dihydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its therapeutic properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mécanisme D'action
The mechanism of action of N-(2’‘-(Dimethylamino)ethyl)-4,6-dithien-2’-ylpyrimidin-2-amine dihydrobromide involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The dithienyl groups may contribute to the compound’s electronic properties, making it effective in various biochemical and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(Dimethylamino)ethyl)-lauramide: Similar in structure but with different functional groups, leading to distinct properties and applications.
2-(Dimethylamino)ethyl methacrylate: Shares the dimethylaminoethyl group but differs in its core structure and reactivity.
2-(2-(Dimethylamino)ethoxy)ethanol: Another compound with a dimethylaminoethyl group, used in different industrial applications.
Uniqueness
N-(2’‘-(Dimethylamino)ethyl)-4,6-dithien-2’-ylpyrimidin-2-amine dihydrobromide stands out due to its unique combination of a pyrimidine core with dithienyl and dimethylaminoethyl groups. This combination imparts distinctive electronic, chemical, and biological properties, making it a valuable compound for diverse research and industrial applications.
Propriétés
| 119184-15-5 | |
Formule moléculaire |
C16H20Br2N4S2 |
Poids moléculaire |
492.3 g/mol |
Nom IUPAC |
N',N'-dimethyl-N-(4-thiophen-2-yl-6-thiophen-3-ylpyrimidin-2-yl)ethane-1,2-diamine;dihydrobromide |
InChI |
InChI=1S/C16H18N4S2.2BrH/c1-20(2)7-6-17-16-18-13(12-5-9-21-11-12)10-14(19-16)15-4-3-8-22-15;;/h3-5,8-11H,6-7H2,1-2H3,(H,17,18,19);2*1H |
Clé InChI |
VNSBETFSXAXSFJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC1=NC(=CC(=N1)C2=CC=CS2)C3=CSC=C3.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



